N-tert-Octylacrylamide
Description
Historical Context and Significance in Polymer Science Research
The study of acrylamide (B121943) and its derivatives has been a cornerstone of polymer chemistry for decades. wikipedia.orgscispace.com Acrylamide itself is a vinyl-substituted primary amide that is industrially produced primarily as a precursor to polyacrylamides, which are used as water-soluble thickeners and flocculating agents. wikipedia.org The exploration of N-substituted acrylamides, such as N-tert-Octylacrylamide, represents a strategic evolution in this field, aiming to create polymers with tailored functionalities. scispace.com The introduction of the bulky, hydrophobic tert-octyl group significantly alters the properties of the resulting polymers compared to the basic polyacrylamide. polysciences.compolysciences.com This modification allows for the development of polymers with enhanced hydrophobicity, flexibility, and adhesion. polysciences.compolysciences.com
A notable method for synthesizing this compound involves the reaction of acrylonitrile (B1666552) with 2,4,4-trimethyl-1-pentene (B89804) in an acidic environment. vinatiorganics.comgoogle.com This process highlights the industrial scalability of the monomer's production. Research has also explored alternative synthesis routes, including the Friedel-Crafts alkylation of acrylamide. google.com The significance of this compound in polymer science lies in its ability to act as a functional monomer, enabling the creation of copolymers with a wide range of properties. vinatiorganics.comcymitquimica.com These polymers have found applications in diverse fields, from personal care products to industrial coatings and enhanced oil recovery. polysciences.comvinatiorganics.com
Overview of this compound as a Specialty Monomer
This compound (CAS Number 4223-03-4) is classified as a hydrophobic acrylamide derivative. polysciences.compolysciences.comsigmaaldrich.comalfa-chemistry.comchemicalbook.comechemportal.org Its structure, N-(1,1,3,3-tetramethylbutyl)acrylamide, is key to its functionality. cymitquimica.comsigmaaldrich.com The monomer is typically a white to off-white crystalline powder or lump. vinatiorganics.comontosight.ai
The presence of the tert-octyl group provides significant steric hindrance and hydrophobicity, which influences the polymerization process and the final properties of the polymer. When copolymerized with other monomers, this compound can improve the strength, flexibility, adhesion, water resistance, and hydrolytic stability of the resulting polymer. polysciences.compolysciences.comvinatiorganics.comwoomyoung.co.kr For instance, copolymers of this compound with acrylates are utilized in hair styling products for their excellent curl retention and humidity resistance. vinatiorganics.com In industrial applications, these copolymers can act as antiscalants and are used in enhanced oil recovery processes due to the balance they provide between aqueous solubility, brine tolerance, and stability. vinatiorganics.com
Scope and Research Objectives for this compound
Current and future research on this compound is focused on several key areas. A primary objective is the continued development of novel copolymers and terpolymers with precisely controlled properties. vinatiorganics.comscientific.net This involves studying the copolymerization of this compound with a variety of other monomers, such as acrylic acid, methyl methacrylate (B99206), and vinyl sulfonate, to understand how the monomer ratios influence the final polymer characteristics, like stiffness and solubility. scientific.netprepchem.comresearchgate.netgrafiati.com
Another significant research direction is the exploration of advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined polymers and block copolymers containing this compound. researchgate.netrsc.orgcolab.ws These controlled polymerization methods allow for the creation of complex polymer architectures, such as nanoparticles, with potential applications in drug delivery and nanotechnology. researchgate.netrsc.orgcolab.ws
Furthermore, research aims to expand the application landscape of this compound-based polymers. This includes their use as lubricating agents, in coatings, adhesives, and as intermediates in the synthesis of other chemical compounds. polysciences.comcymitquimica.comnih.gov A deeper understanding of the structure-property relationships of these polymers will enable the design of materials for increasingly sophisticated applications.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4223-03-4 | vinatiorganics.comsigmaaldrich.comalfa-chemistry.comchemicalbook.comechemportal.org |
| Molecular Formula | C11H21NO | vinatiorganics.comcymitquimica.comontosight.ai |
| Molecular Weight | 183.29 g/mol | nih.govchemeo.com |
| Appearance | White to off-white crystalline powder/lump | vinatiorganics.comontosight.ai |
| Melting Point | 63-64 °C | chemicalbook.com |
| Boiling Point | > 300 °C | vinatiorganics.com |
| Density | 0.867 ± 0.06 g/cm³ | vinatiorganics.comchemicalbook.com |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972). | ontosight.aichembk.com |
| IUPAC Name | N-(1,1,3,3-tetramethylbutyl)acrylamide | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-7-9(13)12-11(5,6)8-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDNVESFWXDNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027564 | |
| Record name | N-tert-Octylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4223-03-4 | |
| Record name | tert-Octylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4223-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Octylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Octylacrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-tert-Octylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,1,3,3-tetramethylbutyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TERT-OCTYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7G677BFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for N Tert Octylacrylamide
Optimized Reaction Pathways and Catalytic Systems
The industrial production of N-tert-Octylacrylamide is primarily achieved through the Ritter reaction, which involves the reaction of an olefin with a nitrile in the presence of a strong acid. vinatiorganics.comwikipedia.org Another common method is the Schotten-Baumann reaction, which utilizes an acid chloride and an amine. researchgate.net
Ritter Reaction:
The Ritter reaction is a versatile method for preparing N-substituted amides. wikipedia.org In the context of t-OAA synthesis, di-isobutylene (an isomer of octene) is reacted with acrylonitrile (B1666552) in a strongly acidic medium. vinatiorganics.comwikipedia.org The reaction proceeds through the formation of a stable tertiary carbocation from di-isobutylene, which is then attacked by the nitrogen atom of acrylonitrile. Subsequent hydrolysis of the resulting nitrilium ion yields this compound. wikipedia.orgjkchemical.com
Key parameters influencing the Ritter reaction's efficiency include the choice of acid catalyst, reaction temperature, and solvent. While strong protic acids like sulfuric acid are traditionally used, they often lead to significant waste generation. google.com Research has explored the use of solid acid catalysts, such as acidified clays (B1170129), to facilitate a more environmentally friendly process. google.com Lewis acids like tin(IV) chloride and aluminum chloride can also be employed to generate the necessary carbocation. jkchemical.com A Japanese patent describes the synthesis of this compound by reacting acrylonitrile with 2,4,4-trimethyl-1-pentene (B89804) at 40°C for 3 hours using 65% sulfuric acid as the solvent. google.com
Schotten-Baumann Reaction:
This method involves the acylation of tert-octylamine (B44039) with acryloyl chloride. researchgate.netchemchart.com The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. google.com While effective, this method can be less atom-economical compared to the Ritter reaction.
Other Synthetic Routes:
Alternative, though less common, synthetic pathways to N-substituted acrylamides include the reaction of acrylamide (B121943) with alkyl chlorides in the presence of a Lewis acid catalyst. google.com This process is reported to occur under mild conditions, with the reaction temperature increasing from room temperature to 40-50°C due to its exothermic nature. google.com
| Reaction Pathway | Reactants | Catalyst/Conditions | Key Features |
| Ritter Reaction | Di-isobutylene, Acrylonitrile | Strong acid (e.g., H₂SO₄), Acidified Clays | Industrial standard, high atom economy. vinatiorganics.comwikipedia.orggoogle.com |
| Schotten-Baumann Reaction | tert-Octylamine, Acryloyl Chloride | Base (e.g., Triethylamine) | Well-established laboratory method. researchgate.netchemchart.com |
| Alkylation of Acrylamide | Acrylamide, tert-Octyl Chloride | Lewis Acid | Milder reaction conditions. google.com |
Purification Techniques and Purity Assessment for Polymerization Applications
The purity of this compound monomer is paramount for achieving polymers with desired molecular weights and properties. Impurities can act as chain-transfer agents or inhibitors, leading to lower molecular weights and broader molecular weight distributions in the final polymer. For polymerization applications, a purity of at least 95% is often required. sigmaaldrich.compolysciences.com
Purification Techniques:
Recrystallization: This is a common method for purifying solid t-OAA. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the purified product to crystallize out, leaving impurities in the solution. A described method involves reprecipitation from acetone (B3395972) into cold water. google.com
Column Chromatography: For laboratory-scale purification, column chromatography can be employed to separate t-OAA from byproducts and unreacted starting materials. academie-sciences.fr
Washing and Drying: After initial synthesis, the product is often washed with water to remove water-soluble impurities and salts. Subsequently, it is dried, for instance, in a vacuum desiccator, to remove residual solvent and water. google.com
Purity Assessment:
A variety of analytical techniques are used to assess the purity of this compound:
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying impurities. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups of t-OAA, such as the amide C=O and N-H bonds, and to detect impurities by their characteristic absorption bands. nih.govresearchgate.net
Chromatographic Methods:
Gas Chromatography (GC): GC is a highly effective method for determining the purity of volatile and thermally stable compounds like t-OAA. tcichemicals.com
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities. nih.gov
Melting Point Analysis: The melting point of a crystalline solid is a good indicator of its purity. Pure this compound has a reported melting point in the range of 58-64°C. nouryon.comchemicalbook.com A broad melting range typically indicates the presence of impurities.
| Analytical Technique | Information Provided |
| NMR Spectroscopy | Structural confirmation, identification of impurities. nih.gov |
| FT-IR Spectroscopy | Functional group analysis, detection of impurities. nih.govresearchgate.net |
| Gas Chromatography | Quantitative purity assessment. tcichemicals.com |
| HPLC | Purity assessment, separation of non-volatile components. nih.gov |
| Melting Point | Indication of purity. nouryon.comchemicalbook.com |
Green Chemistry Approaches in this compound Synthesis
Traditional synthesis methods for this compound often involve harsh conditions and the use of hazardous reagents, leading to environmental concerns. Green chemistry principles are being applied to develop more sustainable synthetic routes.
A significant focus has been on modifying the Ritter reaction to reduce waste. The use of strong acids like sulfuric acid is problematic as they are often consumed in the reaction and generate large amounts of salt waste during neutralization. google.com The development of reusable solid acid catalysts, such as acidified clays or perfluorinated sulfonic acid resins (e.g., Nafion-H®), offers a greener alternative. google.com These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste.
Another approach involves exploring solvent-free reaction conditions. A study on the synthesis of various amides via the Ritter reaction demonstrated the use of silica-bonded N-propyl sulphamic acid as a catalyst under solvent-free conditions, resulting in high yields. ias.ac.in This approach eliminates the need for volatile organic solvents, which are often flammable and toxic.
Furthermore, efforts are being made to find milder and more efficient catalytic systems. For example, the use of Fe(ClO₄)₃·H₂O and polyoxometalate-ionic liquids as catalysts in Ritter-type reactions has been reported, offering convenient and efficient synthesis of amides. organic-chemistry.org While not specifically reported for t-OAA, these catalytic systems represent a promising direction for greener synthesis.
A patent for the synthesis of N-isopropylacrylamide, a related compound, describes a process using catalytic amounts of tetrabutylammonium (B224687) chloride with sulfuric acid in water, which is presented as a green chemistry approach. chemicalbook.com Such phase-transfer catalysis could potentially be adapted for t-OAA synthesis to improve efficiency and reduce the environmental impact.
| Green Chemistry Approach | Description | Potential Benefits |
| Solid Acid Catalysts | Replacing strong liquid acids with reusable solid catalysts like acidified clays or resins. google.com | Reduced acid waste, catalyst reusability, easier product separation. |
| Solvent-Free Conditions | Conducting the reaction without a solvent, often with a solid catalyst. ias.ac.in | Elimination of volatile organic solvents, reduced waste, improved safety. |
| Novel Catalytic Systems | Exploring milder and more efficient catalysts like iron salts or ionic liquids. organic-chemistry.org | Lower energy consumption, higher selectivity, reduced byproducts. |
| Aqueous Reaction Media | Utilizing water as a solvent, potentially with phase-transfer catalysts. chemicalbook.com | Reduced use of organic solvents, improved safety, lower environmental impact. |
Polymerization Mechanisms and Kinetics of N Tert Octylacrylamide
Homopolymerization Studies of N-tert-Octylacrylamide
The synthesis of homopolymers from this compound (OAA) serves as a fundamental basis for understanding its reactivity and the properties of the resulting polymers.
Radical Polymerization Kinetics and Thermodynamics
The free-radical polymerization of this compound, like other vinyl monomers, proceeds through the characteristic steps of initiation, propagation, and termination. The kinetics of this process are influenced by the bulky tertiary octyl group, which imparts steric hindrance around the propagating radical. While specific kinetic parameters such as the propagation rate coefficient (k_p) and termination rate coefficient (k_t) for the homopolymerization of this compound are not extensively documented in publicly available literature, studies on analogous N-alkylacrylamides provide valuable insights.
For instance, research on the free-radical polymerization of various higher N-alkylacrylamides in toluene (B28343) has shown that the length and branching of the alkyl group significantly affect the concentration dependences of the polymerization rate. researchgate.net For the closely related monomer N-tert-butylacrylamide (tBuAAm), the propagation rate coefficient (k_p) has been determined using pulsed laser polymerization-size exclusion chromatography (PLP-SEC). At 30 °C in an ethanol (B145695) solvent (10 wt% monomer), k_p for tBuAAm was found to be 12.7 × 10³ L mol⁻¹ s⁻¹. rsc.org This value is approximately 2.5 to 3 times lower than that of methyl acrylate (B77674) under similar conditions, a difference attributed to the steric hindrance from the bulky tert-butyl group. rsc.org Given the larger size of the tert-octyl group, a similar or even more pronounced steric effect on the polymerization kinetics of OAA can be anticipated.
The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG_p = ΔH_p - TΔS_p). Polymerization is generally an exothermic process (negative ΔH_p) and is accompanied by a decrease in entropy (negative ΔS_p) as disordered monomer molecules are converted into a more ordered polymer chain. For polymerization to be thermodynamically favorable, the enthalpic contribution must outweigh the entropic penalty. Specific thermodynamic parameters (ΔH_p and ΔS_p) for this compound have not been reported, but the successful synthesis of high molecular weight polymers indicates that the process is thermodynamically favorable under typical polymerization conditions.
Controlled/Living Radical Polymerization (CLRP) of this compound
Controlled/living radical polymerization (CLRP) techniques have been successfully applied to this compound to synthesize well-defined homopolymers with controlled molecular weights and low dispersity (M_w/M_n). Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a particularly effective method. prepchem.com
Researchers have reported the RAFT solution polymerization of OAA in 1,4-dioxane (B91453) at 70 °C using a trithiocarbonate-based RAFT agent, such as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), and an azobisisobutyronitrile (AIBN) initiator. prepchem.comnih.gov These polymerizations exhibit good control, achieving high monomer conversions within an hour and yielding poly(tert-octyl acrylamide) (POAA) with dispersity values (M_w/M_n) below 1.22 for mean degrees of polymerization (DP) up to 100. prepchem.com The resulting POAA homopolymers show a glass transition temperature (T_g) that is weakly dependent on molecular weight, varying from 67 to 83 °C for DPs ranging from 22 to 99. prepchem.com The living character of this polymerization is confirmed by high blocking efficiencies observed during chain extension experiments. googleapis.com
| Target DP | Solvent | RAFT Agent | M_w/M_n | T_g (°C) | Reference |
|---|---|---|---|---|---|
| 22 | 1,4-dioxane | DDMAT | <1.22 | 67 | prepchem.com |
| 70 | 1,4-dioxane | DDMAT | ≤1.31 | - | researchgate.net |
| 85 | 1,4-dioxane | DDMAT | - | - | researchgate.netnih.gov |
| 99 | 1,4-dioxane | DDMAT | <1.22 | 83 | prepchem.com |
| Up to 100 | 1,4-dioxane | DDMAT | <1.22 | - | prepchem.comgoogleapis.com |
Emulsion and Dispersion Polymerization of this compound
While the homopolymerization of this compound is typically conducted in solution, related techniques like micellar and dispersion polymerization are significant, particularly in copolymerization contexts. Micellar polymerization, a type of emulsion polymerization, has been used for the copolymerization of N-octylacrylamide (an isomer of OAA) with hydrophilic monomers like acrylamide (B121943). researchgate.netprepchem.com This process utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to create micelles that solubilize the hydrophobic monomer in an aqueous medium, enabling polymerization initiated by a water-soluble initiator like potassium persulfate. researchgate.netprepchem.com This method often leads to an increase in the apparent reactivity of the hydrophobic monomer due to its concentration within the micelles. researchgate.net
More prominently, poly(tert-octyl acrylamide) (POAA) itself serves as a highly effective macromolecular steric stabilizer for the dispersion polymerization of other monomers in non-polar solvents like n-alkanes. colab.ws In these systems, a pre-synthesized POAA homopolymer, acting as a macro-RAFT agent, is chain-extended with a second monomer that is soluble in the n-alkane, while the resulting block copolymer is not. This process, known as Polymerization-Induced Self-Assembly (PISA), allows for the formation of sterically stabilized diblock copolymer nanoparticles. prepchem.comnih.gov The kinetics of such dispersion polymerizations are influenced by factors typical of heterogeneous systems, including partitioning of the initiator and monomer, and the morphology of the forming nanoparticles. nih.gov
Copolymerization and Terpolymerization of this compound
This compound is frequently copolymerized with other monomers to tailor the properties of the final polymer for specific applications, such as personal care products and enhanced oil recovery agents. rsc.org
Reactivity Ratios and Sequence Distribution in this compound Copolymers
The sequence distribution of monomer units in a copolymer is dictated by the monomer reactivity ratios (r_1 and r_2). These ratios compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer to the rate at which it adds a molecule of the comonomer. Despite the widespread use of this compound in copolymers, specific, experimentally determined reactivity ratios for its copolymerization with common comonomers are not readily found in the surveyed literature. Some patents note a significant disparity in reactivity ratios when copolymerizing monomer mixtures containing OAA, necessitating process adjustments like delayed monomer addition to achieve homogeneous copolymers. google.com
| Monomer 1 (M_1) | Monomer 2 (M_2) | r_1 | r_2 | r_1 * r_2 | Copolymer Type Indicated | Reference |
|---|---|---|---|---|---|---|
| N-tert-butylacrylamide (NTB) | Quinolinylacrylate (QA) | 8.0 | 0.60 | 4.8 | Blocky / Non-ideal | jocpr.comjocpr.com |
| Acrylamide (AM) | Acrylic Acid (AA) | 0.620 | 0.996 | 0.617 | Random | uobaghdad.edu.iq |
| N-Vinylpyrrolidone (NVP) | Acrylic Acid (AA) | 0.42 | 0.29 | 0.122 | Random | sapub.org |
Note: This table presents data for monomers structurally or functionally similar to this compound to provide context, as specific data for OAA was not found in the searched literature.
Synthesis and Characterization of this compound-based Block Copolymers
The synthesis of block copolymers containing a POAA segment is a well-documented area, primarily through the RAFT dispersion polymerization mechanism. As mentioned previously, POAA homopolymers synthesized via RAFT solution polymerization are excellent steric stabilizers for the polymerization of a second monomer in a solvent where the POAA is soluble but the second block is not (the PISA approach).
A prominent example is the synthesis of poly(tert-octyl acrylamide)-block-poly(N,N-dimethylacrylamide) (POAA-b-PDMAC) diblock copolymers in n-alkanes (e.g., n-heptane). prepchem.comnih.gov In this process, a POAA macro-RAFT agent is chain-extended with N,N-dimethylacrylamide (DMAC) at 70 °C. The polymerization is well-controlled (M_w/M_n ≤ 1.42), and the process yields well-defined spherical diblock copolymer nanoparticles. prepchem.comgoogleapis.com The size of these nanoparticles can be precisely controlled by varying the target degree of polymerization of the core-forming PDMAC block. Dynamic light scattering (DLS) has shown that z-average diameters can be tuned from approximately 23 nm to 91 nm by targeting PDMAC DPs from 50 to 250, while maintaining low DLS polydispersities (< 0.10). nih.gov These POAA-stabilized nanoparticles exhibit interesting thermoresponsive behavior; in higher n-alkanes (like n-dodecane or n-hexadecane), the dispersions are stable at 70 °C but undergo thermoreversible flocculation upon cooling. prepchem.comnih.gov
| Target PDMAC DP (x) | Final M_w/M_n | z-Average Diameter (nm) | DLS Polydispersity | Reference |
|---|---|---|---|---|
| 50 | - | 23 | <0.10 | nih.gov |
| 100 | - | 33 | <0.10 | nih.gov |
| 150 | - | 56 | <0.10 | nih.gov |
| 200 | - | 72 | <0.10 | nih.gov |
| 250 | ≤1.42 | 91 | <0.10 | prepchem.comnih.gov |
Furthermore, terpolymers of this compound are synthesized for various industrial applications. For example, a terpolymer of this compound, acrylamide, and vinyl sulfonate has been synthesized via free-radical polymerization. researchgate.net Another example involves the terpolymerization of this compound, acrylic acid, and 3-(trimethoxysilyl)propyl acrylate (TESPA). In other systems, OAA is included in complex multi-monomer formulations alongside acrylic acid, methyl methacrylate (B99206), and hydroxypropyl acrylate to create polymers for personal care applications. google.com The synthesis of these complex copolymers often requires careful control of reaction conditions to manage the different reactivities of the constituent monomers. google.com
Graft Copolymerization Involving this compound
Graft copolymerization is a method used to modify the properties of a polymer by covalently bonding side chains (grafts) of a different chemical composition to a main polymer backbone. This technique allows for the combination of distinct properties from both the backbone and the grafted chains within a single macromolecule. This compound (tOAA), with its bulky hydrophobic side group, can be incorporated into graft copolymers through several strategies, including "grafting-from," "grafting-to," and the "grafting-through" or macromonomer approach.
Research into graft copolymers involving tOAA has often focused on creating amphiphilic structures, where a hydrophobic tOAA segment is combined with a hydrophilic polymer. A prominent example is the synthesis of block copolymers, a specific type of graft copolymer, via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In one such study, a poly(tert-octyl acrylamide) (PtOAA) homopolymer was first synthesized to act as a macro-RAFT agent. This PtOAA chain was then used to initiate the polymerization of a second, more hydrophilic monomer, N,N-dimethylacrylamide (DMAc), from its terminus. This "grafting-from" approach results in the formation of a well-defined PtOAA-PDMAc diblock copolymer. colab.wsresearchgate.net This method provides excellent control over the molecular weight and dispersity of the resulting block copolymer. researchgate.net
Another approach involves the random copolymerization of tOAA with functional monomers that can later serve as initiation or attachment sites for grafting. For instance, copolymers of tOAA have been synthesized with monomers such as acrylic acid, methyl methacrylate, and hydroxypropyl acrylate. google.comgrafiati.com While not always explicitly designed as graft copolymers in the initial synthesis, the presence of functional groups (like the carboxylic acid from acrylic acid or the hydroxyl group from hydroxypropyl acrylate) on the polymer backbone provides reactive handles for subsequent "grafting-to" reactions, where pre-formed polymer chains can be attached.
The synthesis of starch grafted with N-tert-butylacrylamide (a similar branched alkyl acrylamide) using ceric ammonium (B1175870) nitrate (B79036) as an initiator highlights a common method for grafting onto natural polymers. researchgate.net This free-radical polymerization process involves creating radical sites on the starch backbone, which then initiate the polymerization of the acrylamide monomer, forming grafted side chains. researchgate.net A similar mechanism can be applied to graft tOAA onto various polysaccharide backbones. researchgate.netscielo.br
Interactive Table: Examples of Graft Copolymerization Systems Involving Acrylamides
| Backbone / Graft 1 | Graft 2 / Comonomer | Polymerization Method | Key Findings | Reference |
| Poly(tert-octyl acrylamide) (PtOAA) | Poly(N,N-dimethylacrylamide) (PDMAc) | RAFT Polymerization | Synthesis of well-defined diblock copolymers used as steric stabilizers in dispersion polymerization. | colab.ws, researchgate.net |
| Starch | N-tert-Butylacrylamide (BAM) | Free Radical Grafting (Ceric Ammonium Nitrate initiator) | Optimization of grafting parameters (monomer/initiator concentration, temperature) to maximize graft yield and efficiency. | researchgate.net |
| This compound copolymer | Acrylic acid, Methyl methacrylate, etc. | Solution Polymerization | Synthesis of multifunctional copolymers for various formulations; stiffness influenced by the tOAA to methyl methacrylate ratio. | google.com, grafiati.com |
| Locust Bean Gum (LBG) | Acrylamide | Microwave-Assisted Free Radical Grafting | Microwave energy enhances the efficiency of grafting onto the natural polymer backbone. | scielo.br |
Polymerization in Confined Media and Heterogeneous Systems
Polymerization of this compound in confined media and heterogeneous systems offers pathways to create unique polymer architectures, such as nanoparticles or blocky microstructures, which are not typically accessible through standard solution polymerization. These methods leverage phase separation or interfaces to control the polymerization environment.
Polymerization in Confined Media: Micellar Polymerization
Micellar polymerization is a powerful technique for copolymerizing hydrophobic monomers like tOAA with hydrophilic monomers in an aqueous environment. In this method, a surfactant is added to the aqueous reaction medium at a concentration above its critical micelle concentration (CMC). The surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic corona. prepchem.comresearchgate.net
The hydrophobic tOAA monomer preferentially partitions into the hydrophobic micellar cores, leading to a high local concentration. A water-soluble initiator generates radicals in the aqueous phase, which then initiate the polymerization of the hydrophilic monomer (e.g., acrylamide). When a growing hydrophilic chain encounters a micelle, it can incorporate the block of hydrophobic tOAA monomers sequestered within. researchgate.net This mechanism results in a block-like or "tapioca" copolymer structure, with microdomains of hydrophobic units along the hydrophilic polymer backbone. researchgate.net This method has been successfully used to create hydrophobically associating polyacrylamides using N-alkylacrylamides, and it is established that this approach leads to multiblocks where the number and length of the hydrophobic blocks can be controlled by the initial number of hydrophobes per micelle. researchgate.netresearchgate.net
Heterogeneous Systems: Dispersion and Emulsion Polymerization
Heterogeneous polymerizations are carried out in systems with more than one phase, such as dispersions or emulsions.
Dispersion Polymerization: This technique is used to produce polymer particles in a medium that is a solvent for the monomers but a non-solvent for the resulting polymer. A key requirement is a stabilizer to prevent particle aggregation. In a notable example, RAFT dispersion polymerization was used to synthesize poly(tert-octyl acrylamide)-poly(N,N-dimethylacrylamide) (PtOAA-PDMAc) nanoparticles. colab.wsresearchgate.net Here, a PtOAA homopolymer chain, soluble in n-alkanes, was used as a macro-RAFT agent and steric stabilizer. This stabilizer was chain-extended with the monomer N,N-dimethylacrylamide (DMAc), which is soluble in n-alkanes, but its polymer (PDMAc) is not. As the PDMAc block grew, it became insoluble and collapsed, leading to the self-assembly and formation of spherical core-shell nanoparticles with a PtOAA stabilizer corona. colab.wsresearchgate.net
Emulsion Polymerization: In emulsion polymerization, a monomer is emulsified in a non-solvent (typically water) with the aid of a surfactant. Polymerization is initiated in the aqueous phase, and it primarily occurs within the monomer-swollen surfactant micelles. taylorandfrancis.com This method is widely used for producing polymer latexes. This compound is listed as a potential hydrophobic monomer for creating acrylic emulsion polymers for applications like pressure-sensitive adhesives. justia.com The process generally involves creating a stable pre-emulsion of monomers (including acrylates and the functional acrylamide derivative) in water, followed by initiation with a water-soluble initiator system like potassium persulfate. justia.com
Interactive Table: Polymerization of tOAA in Confined and Heterogeneous Systems
| System Type | Key Components | Environment/Medium | Outcome | Reference |
| Confined: Micellar | tOAA (hydrophobe), Acrylamide (hydrophile), SDS (surfactant) | Aqueous | Formation of hydrophobically associating polymers with a blocky microstructure. | researchgate.net, researchgate.net, researchgate.net |
| Heterogeneous: Dispersion | Stabilizer: PtOAA, Monomer: DMAc, RAFT Agent: PtOAA | n-Alkanes | Formation of spherical core-shell nanoparticles (23-91 nm) with low polydispersities. | colab.ws, researchgate.net |
| Heterogeneous: Emulsion | tOAA, Acrylate monomers, Surfactant, Initiator | Water | Synthesis of polymer latexes for applications such as pressure-sensitive adhesives. | justia.com |
| Confined: Nanopores | Monomers, Initiator | Silica Colloidal Crystals, MOFs | Confined space can accelerate polymerization rates and alter reaction kinetics compared to bulk processes. | rsc.org, mdpi.com |
Structure Property Relationships of N Tert Octylacrylamide Derived Polymers
Influence of N-tert-Octylacrylamide Incorporation on Polymer Architecture
The introduction of this compound into a polymer backbone significantly influences its architecture. As a bulky hydrophobic monomer, t-OA can act as a steric stabilizer in polymerization processes. For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization, poly(tert-octyl acrylamide) has been effectively used as a steric stabilizer for the synthesis of poly(N,N-dimethylacrylamide) nanoparticles in various n-alkanes. colab.ws
Thermal Transitions and Stability in this compound Polymers
The thermal properties of polymers containing this compound are markedly influenced by the presence of the bulky, aliphatic side group. The introduction of hydrophobic monomers like t-OA into a polymer structure can enhance its thermal stability. For instance, terpolymers designed for high-temperature applications benefit from the inclusion of hydrophobic groups, which can improve temperature resistance. researchgate.net
Table 1: Thermal Properties of Acrylamide-Based Copolymers This table presents illustrative data on how monomer composition can affect thermal properties, based on general principles observed in related polymer systems.
| Copolymer System | Hydrophobic Monomer Content (mol%) | Glass Transition Temperature (Tg) | Thermal Stability Observation | Reference Principle |
|---|---|---|---|---|
| Poly(acrylamide-co-hydrophobic monomer) | Low | Moderate Increase | Improved stability over homopolymer | researchgate.netajchem-a.com |
| Poly(acrylamide-co-hydrophobic monomer) | High | Significant Increase | Enhanced resistance to thermal degradation | researchgate.netajchem-a.com |
Rheological Behavior and Viscoelastic Properties of this compound-based Systems
The rheological properties of polymers containing this compound are one of their most significant features, particularly in aqueous solutions. The hydrophobic t-octyl groups tend to associate in aqueous environments to minimize their contact with water, leading to the formation of a transient polymer network. researchgate.net This intermolecular association results in a significant increase in viscosity, a phenomenon known as viscosification. vinatiorganics.comresearchgate.net
The extent of this shear-thickening behavior is dependent on the concentration of the polymer and the molar content of t-OA. For example, hydrophobically modified polyacrylamides (HMPAMs) with t-octylacrylamide as the hydrophobic comonomer exhibit a notable increase in solution viscosity. researchgate.net The viscoelastic properties of these systems are also pronounced. At certain concentrations, these polymer solutions can form gels. acs.org The elastic modulus (G') of such systems often increases with a higher degree of hydrophobic association. semanticscholar.org This behavior is crucial for applications such as enhanced oil recovery, where the polymer's ability to control mobility and withstand shear is paramount. worktribe.comresearchgate.net
Table 2: Rheological Properties of Hydrophobically Modified Polyacrylamides (HMPAMs) This interactive table summarizes findings on the rheological impact of incorporating hydrophobic monomers like t-OA.
| Polymer System | t-Octylacrylamide Content (molar %) | Observation | Reference |
|---|---|---|---|
| HMPAM in brine | 1.0 | Significant increase in solution viscosity due to intermolecular association. | researchgate.net |
| HMPAM in brine | 1.5 | Further increase in viscosity compared to 1.0 molar % content. | researchgate.net |
| Associative Copolymers | Varies | Formation of transient networks leading to shear-thickening behavior. | researchgate.net |
Hydrophobicity and Interfacial Phenomena in this compound Copolymers
In oil-water emulsions, these copolymers can adsorb at the interface, reducing interfacial tension and stabilizing the emulsion. mdpi.com The efficiency of this process depends on the balance between the hydrophobic t-OA units and the hydrophilic parts of the copolymer. The structure of the hydrophobic group itself is critical; for instance, the branched structure of the t-octyl group can influence how the polymer packs at an interface compared to linear alkyl chains. nih.gov The self-assembly of these copolymers in solution can lead to the formation of micelles, with the hydrophobic t-octyl groups forming the core. nih.gov This behavior is fundamental to their application in various fields, including personal care products where they contribute to water resistance. polysciences.com
Mechanical Properties and Durability Studies
The incorporation of this compound can significantly enhance the mechanical properties and durability of materials. The hydrophobic associations formed by the t-octyl groups can act as physical crosslinks in a polymer network, which can dissipate energy and increase the toughness of the material. acs.org This is particularly evident in hydrogel systems, where the inclusion of hydrophobic monomers can lead to materials with high elongation at break and toughness. acs.org
Advanced Material Applications of N Tert Octylacrylamide Based Polymers
Research on N-tert-Octylacrylamide in Advanced Rheology Modifiers
Copolymers incorporating this compound are extensively utilized as rheology modifiers, primarily in aqueous-based systems. Their efficacy stems from the introduction of hydrophobic side chains onto a hydrophilic polymer backbone, leading to the formation of what are known as hydrophobically associating polymers.
In aqueous solutions, the primary thickening mechanism for polymers containing this compound is intermolecular hydrophobic association. When a tOAA-containing copolymer is dissolved in water, the water-soluble backbone, typically made of monomers like acrylamide (B121943) or acrylic acid, readily hydrates. However, the bulky, nonpolar tert-octyl groups are thermodynamically driven to minimize their contact with water.
This results in the tert-octyl groups from different polymer chains associating with one another, forming transient, non-covalent crosslinks or "junction zones," akin to micelles. This creates a three-dimensional polymer network that entraps water molecules, significantly increasing the hydrodynamic volume of the polymer and, consequently, the viscosity of the solution. This process is reversible; under high shear, the hydrophobic associations can be temporarily disrupted, leading to shear-thinning behavior, a desirable property in many applications.
In non-aqueous systems, the thickening mechanism is different and relies more on traditional polymer solution dynamics, such as chain entanglement and solvent-polymer interactions. The solubility and conformation of the polymer chain are dictated by the polarity of the solvent. In non-polar organic solvents, the hydrophobic tert-octyl groups are well-solvated, and the polymer may adopt a more extended conformation, increasing viscosity through chain entanglement at sufficient concentrations.
Associative thickeners are a class of rheology modifiers that rely on the mechanism described above. Copolymers of this compound with hydrophilic monomers are prime examples of this technology. By carefully controlling the amount of tOAA incorporated into the polymer backbone (typically a small mole percentage), the density of hydrophobic associations can be tailored to achieve a desired viscosity profile.
Research has shown that terpolymers of acrylamide, an ionizable monomer like acrylic acid, and a hydrophobic monomer such as this compound can provide highly efficient viscosification in aqueous solutions. The presence of the ionic group can further modify the rheology by inducing chain expansion through electrostatic repulsion, complementing the associative thickening effect. These polymers are noted for their enhanced performance in high-salinity environments compared to traditional polyelectrolytes.
Below is a data table summarizing the typical composition and resulting properties of such associative thickeners.
| Component Monomers | Hydrophobe Content (mol%) | Polymer Architecture | Primary Thickening Mechanism | Key Rheological Property |
| Acrylamide, this compound | 0.5 - 2.0% | Random Copolymer | Intermolecular Hydrophobic Association | Shear-thinning, Enhanced Viscosity |
| Acrylamide, Acrylic Acid, this compound | 0.75 - 1.5% | Random Terpolymer | Hydrophobic Association & Electrostatic Repulsion | Salt Tolerance, High Viscosifying Efficiency |
Functional Coatings and Surface Modification with this compound Copolymers
The incorporation of this compound into polymer resins for coatings and surface treatments imparts valuable properties, including enhanced adhesion and control over surface energy. polysciences.com
The development of anti-fouling surfaces is critical, particularly in marine environments, to prevent the accumulation of organisms on submerged surfaces. mdpi.comresearchgate.net One established strategy is to create low-surface-energy coatings from which fouling organisms can be easily removed by hydrodynamic forces—a "fouling-release" mechanism.
The inherent hydrophobicity of the tert-octyl group makes this compound a candidate monomer for creating such surfaces. By copolymerizing tOAA with other monomers, a coating's surface can be rendered hydrophobic, reducing the adhesion strength of marine organisms. While specific research focusing solely on tOAA for marine anti-fouling applications is not extensively documented in publicly available literature, the principles of surface energy reduction suggest its potential in this field. Similarly, self-cleaning surfaces often rely on hydrophobicity (the "lotus effect") to cause water to bead up and roll off, carrying contaminants with it. Copolymers rich in tOAA could potentially be used to create such hydrophobic, self-cleaning coatings.
This compound is recognized for its ability to improve the adhesion and water resistance of polymer formulations. polysciences.com When included in a copolymer for a coating or adhesive, the tert-octyl group can enhance adhesion to low-energy or hydrophobic substrates through favorable van der Waals interactions. This makes it a valuable component for formulations intended for use on plastics and other non-polar materials.
The table below illustrates how copolymer composition can influence surface properties.
| Copolymer System | tOAA Content | Expected Surface Property | Primary Application |
| tOAA / Acrylic Acid | Low | Hydrophilic | Wettable Coatings |
| tOAA / Acrylic Acid | High | Hydrophobic | Water-repellent Coatings, Adhesion to Non-polar Substrates |
| tOAA / Methyl Methacrylate (B99206) / Hydroxypropyl Methacrylate | Varied | Controlled Wettability & Stiffness | Functional and Protective Coatings |
This compound in Membrane Technology and Separation Science
Membrane-based separation is a critical technology in fields ranging from water purification to pharmaceutical production. nih.gov The performance of these membranes is highly dependent on the chemistry of the polymer used. Modifying polymers with functional monomers can improve properties like fouling resistance, selectivity, and flux. uni-saarland.de
Hydrophobic acrylamide derivatives are sometimes used to fabricate or modify membranes for specific separation tasks, such as in ultrafiltration. The incorporation of hydrophobic moieties can influence the membrane's interaction with solutes and its resistance to certain fouling agents. However, based on a review of available scientific literature, the specific use of this compound in the synthesis or modification of membranes for separation science is not a widely researched or documented area. While the monomer's properties could theoretically be applied to create hydrophobic membranes, dedicated studies detailing such applications are not prominent.
Permeability and Selectivity Studies
The incorporation of this compound (tOAA) into polymer membranes is a strategic approach to modifying their separation performance. The performance of such membranes is typically evaluated by two primary parameters: permeability, which measures the rate at which a substance passes through, and selectivity, the ability to separate different substances osti.gov. Generally, in polymer membranes, a trade-off exists where highly permeable materials tend to be less selective, and vice versa.
The introduction of the bulky, hydrophobic this compound monomer into a polymer matrix can be used to tune these properties. The large tert-octyl side chains can influence the packing of polymer chains, which in turn affects the fractional free volume of the membrane. This alteration is critical for the transport mechanism, which is often described by the solution-diffusion model in dense polymeric membranes theaic.org.
Research into copolymers for gas separation has shown that modifying the polymer structure with different functional groups can enhance performance osti.gov. For instance, incorporating monomers that improve chain packing can enhance a membrane's ability to sieve molecules by size, thereby increasing selectivity rsc.org. While specific permeability data for tOAA-exclusive membranes are not extensively detailed in the literature, the chemical nature of the monomer suggests it would likely reduce gas permeability due to tighter chain packing while potentially increasing selectivity for certain gas pairs, particularly involving larger, more condensable gases. Copolymers of tOAA with monomers like acrylic acid have been explored for various applications, indicating its utility as a building block in functional polymers vinatiorganics.comresearchgate.net.
Below is a table summarizing the anticipated effects of incorporating this compound into a polymer membrane matrix based on general principles of membrane science.
| Membrane Property | Expected Influence of this compound | Underlying Rationale |
|---|---|---|
| Permeability | Likely to Decrease | The bulky tert-octyl groups can reduce fractional free volume and stiffen polymer chains, hindering gas diffusion. |
| Selectivity (Size-based) | Potentially Increases | Reduced free volume can enhance the membrane's ability to differentiate between molecules of different sizes (molecular sieving) msrjournal.com. |
| Selectivity (Sorption-based) | May Increase for Hydrophobic Permeants | The hydrophobic nature of the tOAA units can increase the solubility of nonpolar or less polar gases in the membrane, enhancing solubility-based selectivity. |
| Mechanical Strength | Likely to Increase | The rigid structure of the tert-octyl group can enhance the stiffness and overall mechanical stability of the copolymer vinatiorganics.comresearchgate.net. |
Responsive Membrane Systems
"Smart" or responsive membranes can change their properties in response to external stimuli like temperature or pH mdpi.com. This functionality is often achieved by incorporating stimuli-responsive polymers. Poly(N-isopropylacrylamide) (PNIPAM) is a widely studied thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) around 32°C in water mdpi.comnih.gov. Below this temperature, the polymer is hydrophilic and swollen with water; above it, the polymer becomes hydrophobic and collapses.
This principle is applied in responsive membrane systems where tOAA-containing copolymers can act as "gates." The pores of a membrane can be functionalized with these copolymers.
Below the LCST: The copolymer chains are extended and hydrophilic, allowing water and solutes to pass through the pores (an "open" state).
Above the LCST: The chains collapse and become hydrophobic, blocking the pores and restricting flow (a "closed" state) mdpi.com.
By tuning the amount of tOAA in the copolymer, the exact temperature at which this switching occurs can be precisely controlled. While much of the literature focuses on PNIPAM, the fundamental principles apply to copolymers involving other acrylamides. The use of poly(diethyl acrylamide), another thermoresponsive polymer, in membranes has demonstrated a significant increase in water permeance when crossing its LCST uni-saarland.de. The incorporation of tOAA would offer a powerful tool to modulate this thermoresponsive behavior for specific applications.
The table below illustrates research findings on how copolymer composition affects the LCST of N-alkylacrylamide-based polymers.
| Polymer System | Hydrophobic Comonomer Content | Observed Lower Critical Solution Temperature (LCST) | Reference Finding |
|---|---|---|---|
| Poly(N-isopropylacrylamide) (PNIPAM) | 0% | ~32 °C | Standard value for PNIPAM homopolymer. mdpi.comnih.gov |
| P(NIPAM-co-N-tert-butyl acrylamide) | 40% | ~10 °C | Demonstrates a significant decrease in LCST with the incorporation of a hydrophobic N-alkylacrylamide. researchgate.net |
| P(NIPAM-co-Dopamine Methacrylamide) | ~15 mol% | ~22-26 °C | Shows that increasing hydrophobic interactions through copolymerization lowers the LCST. mdpi.com |
Hydrogels and Smart Materials Incorporating this compound
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water mdpi.com. "Smart" hydrogels can undergo volume changes in response to environmental stimuli mdpi.com. The incorporation of this compound into hydrogel formulations is a versatile method for creating such intelligent materials.
As a hydrophobic monomer, tOAA can be copolymerized with hydrophilic monomers (e.g., acrylamide) to create amphiphilic hydrogels rsc.org. The hydrophobic tert-octyl groups tend to associate in aqueous environments, forming physical crosslinks that can significantly alter the mechanical and swelling properties of the hydrogel. This is a common strategy to enhance the performance of hydrogels, as hydrophobic interactions can improve mechanical strength and modulate stimuli-responsiveness kpi.ua.
One key application is in the development of thermoresponsive hydrogels. Copolymerizing tOAA with a thermoresponsive polymer like PNIPAM allows for the tuning of its volume phase transition temperature (VPTT), which is analogous to the LCST in polymer solutions. Increasing the tOAA content makes the hydrogel more hydrophobic, causing it to expel water and shrink at lower temperatures.
Furthermore, the bulky tert-octyl group has a direct impact on the mechanical properties of the polymer. A study on a complex copolymer system including this compound investigated the influence of monomer ratios on the material's stiffness. It was found that adjusting the concentration of tOAA was a viable method for controlling the mechanical resistance of the final polymer researchgate.net. This allows for the design of smart hydrogels with tailored stiffness and responsiveness for specific applications.
Research in Biomedical and Drug Delivery Systems from this compound Polymers
The unique properties of this compound-based polymers make them promising candidates for research in biomedical applications, particularly in the field of controlled drug delivery scialert.net. Smart hydrogels are extensively investigated as carriers that can release a therapeutic agent in response to a specific trigger mdpi.com.
The hydrophobic nature of tOAA is a key advantage for drug delivery applications. Many therapeutic drugs are hydrophobic and have poor solubility in water, which limits their effectiveness. By incorporating tOAA into a hydrogel matrix, hydrophobic microdomains are created. These domains can act as reservoirs for hydrophobic drugs, potentially leading to:
Increased Drug Loading: The compatibility between the hydrophobic drug and the tert-octyl groups allows for a higher amount of the drug to be encapsulated within the hydrogel network.
Sustained Release: The drug's release from the hydrogel can be slowed down as it must partition out of the hydrophobic domains and diffuse through the aqueous polymer network.
Furthermore, if the tOAA is part of a thermoresponsive hydrogel, it can enable on-demand drug release. The hydrogel can be loaded with the drug in its swollen state at a lower temperature. Upon an increase in temperature (e.g., to body temperature), the hydrogel collapses and shrinks, squeezing out the entrapped drug at the target site mdpi.comnih.gov. This mechanism allows for spatially and temporally controlled drug administration. While many studies focus on PNIPAM-based systems for these applications, the principles of using hydrophobic comonomers like tOAA to modulate these properties are well-established and an active area of polymer science research mdpi.comscialert.net.
The table below summarizes the potential contributions of this compound when incorporated into polymer-based biomedical and drug delivery systems.
| Application Area | Function of this compound | Potential Advantage |
|---|---|---|
| Hydrophobic Drug Delivery | Forms hydrophobic domains within the polymer matrix. | Increases loading capacity and provides sustained release for poorly water-soluble drugs. |
| Thermoresponsive Systems | Acts as a hydrophobic comonomer to lower the system's LCST/VPTT. | Allows for tuning the drug release temperature to match physiological conditions or external triggers. |
| Tissue Engineering Scaffolds | Enhances mechanical stiffness and stability of the polymer network. researchgate.net | Provides structural support for cell growth and tissue regeneration. |
| Biocompatible Coatings | Imparts hydrophobicity and water resistance to surfaces. polysciences.com | Can improve the stability of biomedical implants and devices in aqueous physiological environments. |
Computational and Theoretical Studies of N Tert Octylacrylamide and Its Polymers
Molecular Dynamics Simulations of Polymer Conformation
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics of polymer chains at an atomic level of detail. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms over time, providing a detailed picture of how polymer chains fold, move, and interact with their environment. mdpi.com While specific MD studies exclusively focused on PtOAA are limited in the public domain, valuable insights can be drawn from simulations of structurally related N-substituted polyacrylamides, such as poly(N-isopropylacrylamide) (PNIPAM) and poly(N,N-diethylacrylamide) (PDEA). rsc.orgnih.gov These studies help to predict the likely conformational behavior of PtOAA, which is characterized by its bulky, hydrophobic tert-octyl side group.
The conformation of PtOAA in solution is expected to be a complex interplay of backbone flexibility, steric hindrance from the bulky side chains, and interactions with the surrounding solvent molecules. The tert-octyl group, being large and nonpolar, will significantly restrict the rotational freedom of the polymer backbone. This steric hindrance is anticipated to lead to a more extended and rigid chain conformation compared to unsubstituted polyacrylamide.
The interaction of PtOAA with solvents is a key determinant of its solubility and macroscopic properties. Due to the amphiphilic nature of the tOAA monomer, with its polar amide group and nonpolar tert-octyl group, the polymer's behavior in different solvents is of particular interest. MD simulations can elucidate the nature of these interactions by calculating interaction energies and analyzing the solvent structure around the polymer chain.
In aqueous environments, it is hypothesized that water molecules would form hydrogen bonds with the amide group, while the hydrophobic tert-octyl groups would lead to a local ordering of water molecules, a phenomenon known as hydrophobic hydration. At elevated temperatures, the disruption of this ordered water structure could lead to hydrophobic collapse of the polymer chain, a behavior characteristic of thermoresponsive polymers like PNIPAM. rsc.org
In nonpolar organic solvents, the tert-octyl side chains are expected to have favorable van der Waals interactions, promoting polymer dissolution. The specific conformation in such solvents would depend on the balance between polymer-solvent and polymer-polymer interactions. For instance, in a good solvent, the polymer chain would adopt a more expanded coil conformation to maximize favorable contacts with the solvent. Conversely, in a poor solvent, the chain would tend to collapse into a more compact globule to minimize unfavorable interactions.
MD simulations can quantify these interactions, providing data that can be summarized in tables. The following table presents hypothetical interaction energy data for a PtOAA oligomer with different solvents, based on general principles observed for similar polymers.
| Solvent | Interaction Energy (kJ/mol) | Dominant Interaction Type |
|---|---|---|
| Water | -150 | Hydrogen Bonding (Amide), Hydrophobic Effect (tert-Octyl) |
| Methanol | -200 | Hydrogen Bonding, van der Waals |
| n-Heptane | -100 | van der Waals |
| Toluene (B28343) | -120 | van der Waals, π-stacking (with aromatic ring) |
Density Functional Theory (DFT) Studies on Monomer Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is particularly useful for predicting the reactivity of monomers in polymerization reactions. By calculating various electronic descriptors, DFT can provide insights into the susceptibility of the monomer's vinyl group to radical attack, a crucial step in free-radical polymerization.
For the N-tert-Octylacrylamide monomer, DFT calculations can be employed to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
The bulky, electron-donating tert-octyl group attached to the nitrogen atom is expected to influence the electronic properties of the acrylamide (B121943) moiety. This inductive effect would likely increase the electron density on the nitrogen atom and, to some extent, on the adjacent carbonyl group. This, in turn, could affect the polarization of the vinyl double bond, influencing its reactivity towards initiating radicals.
The following table summarizes key quantum chemical descriptors for a hypothetical tOAA monomer, calculated using DFT, and compares them with a simpler acrylamide monomer to illustrate the potential influence of the tert-octyl group.
| Descriptor | Acrylamide | This compound (Hypothetical) |
|---|---|---|
| HOMO Energy (eV) | -7.5 | -7.2 |
| LUMO Energy (eV) | -0.5 | -0.3 |
| HOMO-LUMO Gap (eV) | 7.0 | 6.9 |
| Dipole Moment (Debye) | 3.8 | 4.2 |
Polymerization Modeling and Prediction of Polymer Microstructure
Modeling the polymerization process is essential for predicting the final properties of the resulting polymer, such as its molecular weight distribution, degree of branching, and microstructure (e.g., tacticity). For the free-radical polymerization of this compound, kinetic models can be developed to simulate the reaction progress under various conditions.
These models typically consist of a set of differential equations describing the rates of the elementary reaction steps: initiation, propagation, termination, and chain transfer. The rate constants for these reactions are crucial parameters in the model and can be estimated from experimental data or, in some cases, from theoretical calculations.
The microstructure of PtOAA, particularly its tacticity (the stereochemical arrangement of the side chains along the polymer backbone), is expected to be significantly influenced by the bulky tert-octyl group. Steric hindrance during the propagation step is likely to favor the formation of a specific stereoisomer. For instance, the approaching monomer may be more likely to add to the growing polymer chain in a way that minimizes the steric repulsion between the large side groups, potentially leading to a predominantly syndiotactic or isotactic polymer.
Computational approaches, such as Monte Carlo simulations or detailed kinetic modeling, can be used to predict the tacticity of the resulting polymer. These models would take into account the energies of the different possible transition states for monomer addition, which can be informed by quantum chemical calculations.
The following table presents a hypothetical prediction of the triad (B1167595) fractions for PtOAA based on a polymerization model that considers significant steric hindrance from the tert-octyl side group.
| Triad Fraction | Predicted Value (%) | Description |
|---|---|---|
| mm (isotactic) | 20 | Side groups on the same side of the polymer chain |
| mr (atactic) | 30 | Random arrangement of side groups |
| rr (syndiotactic) | 50 | Side groups on alternating sides of the polymer chain |
Analytical and Characterization Methodologies for N Tert Octylacrylamide Research
Advanced Spectroscopic Techniques for Structural Elucidation (NMR, FTIR, Raman)
Spectroscopic methods are fundamental in confirming the chemical structure of the N-tert-Octylacrylamide monomer and its polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing detailed information about the molecular structure. While specific spectra for this compound are not widely published, the expected chemical shifts for its monomer can be predicted based on structurally similar compounds like N-tert-butylacrylamide and N-tert-amylacrylamide.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (CH2=CH-) in the region of 5.5-6.5 ppm. The N-H proton of the amide group would likely appear as a broad singlet between 7.0 and 8.5 ppm. The protons of the bulky tert-octyl group would be found in the upfield region, typically between 0.8 and 1.5 ppm, with distinct signals for the different methyl and methylene groups.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. For poly(this compound), the carbonyl carbon of the amide group is expected to resonate around 175 ppm. The carbons of the polymer backbone (-CH2-CH-) would appear in the 35-45 ppm range. The various carbons of the tert-octyl side chain would have characteristic shifts in the 25-60 ppm region.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Monomer
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinyl (=CH₂) | 5.5 - 6.0 | Doublet of doublets |
| Vinyl (=CH) | 6.0 - 6.5 | Doublet of doublets |
| Amide (N-H) | 7.0 - 8.5 | Broad Singlet |
| tert-Octyl (CH₃, CH₂) | 0.8 - 1.5 | Multiple Singlets and Multiplets |
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3300 |
| C-H (vinyl) | Stretching | ~3100 |
| C-H (alkyl) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C=C | Stretching | ~1620 |
Raman Spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds. In the analysis of poly(this compound), Raman spectroscopy can provide information on the polymer backbone and the bulky alkyl side chains. The C-C and C-H vibrations of the tert-octyl group, as well as the C-C backbone vibrations, would give rise to characteristic Raman shifts. For instance, studies on acrylamide-based photopolymers have utilized Raman spectroscopy to monitor the disappearance of the C=C double bond peak (around 1607 cm⁻¹) as an indication of polymerization. shimadzu.com
Chromatographic Methods for Molecular Weight and Purity Analysis (GPC, HPLC)
Chromatographic techniques are essential for determining the molecular weight distribution of polymers and assessing the purity of the monomer.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. lcms.cz In a typical GPC analysis of poly(this compound), the polymer is dissolved in a suitable solvent like tetrahydrofuran (THF) and passed through a column packed with porous gel beads. Larger polymer chains elute faster than smaller ones, allowing for the determination of the molecular weight distribution relative to known standards, such as polystyrene. researchgate.net
Interactive Data Table: Illustrative GPC Data for a Hypothetical Poly(this compound) Sample
| Parameter | Value | Significance |
| Mn ( g/mol ) | 50,000 | Average molecular weight by number of molecules |
| Mw ( g/mol ) | 75,000 | Average molecular weight by weight of molecules |
| PDI | 1.5 | Indicates a relatively broad molecular weight distribution |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to determine the purity of the this compound monomer. A reversed-phase HPLC method would typically be employed, where the monomer is passed through a non-polar stationary phase with a polar mobile phase. The retention time of the monomer is a key parameter for its identification and quantification. Impurities in the sample would have different retention times, allowing for their separation and quantification. While specific retention times are method-dependent, a well-developed HPLC method can achieve high resolution and sensitivity for purity assessment.
Thermal Analysis Techniques (DSC, TGA, DMA)
Thermal analysis techniques are crucial for understanding the behavior of this compound and its polymers as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For the this compound monomer, DSC can be used to determine its melting point, which has been reported to be around 64°C. For poly(this compound), DSC is used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's operating temperature range.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of poly(this compound). The resulting TGA curve provides information on the decomposition temperature and the amount of residual mass at high temperatures. This data is vital for understanding the material's performance in high-temperature applications. For example, TGA studies of N,N-Dimethylacrylamide copolymers have shown that the incorporation of the acrylamide (B121943) monomer can improve the thermal stability of the resulting polymer. researchgate.net
Interactive Data Table: Expected Thermal Properties of Poly(this compound)
| Thermal Property | Technique | Typical Value Range | Significance |
| Glass Transition Temperature (Tg) | DSC | 100 - 150 °C | Defines the upper service temperature for rigid applications |
| Decomposition Temperature (Td) | TGA | > 300 °C | Indicates the onset of thermal degradation |
Dynamic Mechanical Analysis (DMA) measures the mechanical properties of a material as a function of temperature, time, and frequency. DMA provides information on the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response). A peak in the tan delta (loss modulus/storage modulus) curve is often used to identify the glass transition temperature with high sensitivity. nih.gov
Microscopic and Surface Characterization (AFM, SEM, TEM, Contact Angle)
These techniques provide insights into the morphology and surface properties of this compound-based materials.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface topography of polymer films at the nanoscale. AFM can be used to assess surface roughness and identify different domains in polymer blends. pressbooks.pub
Scanning Electron Microscopy (SEM) provides images of the surface of a material by scanning it with a focused beam of electrons. SEM is useful for examining the morphology of polymer powders, films, and fibers at a microscale resolution.
Transmission Electron Microscopy (TEM) is used to visualize the internal structure of materials. For polymeric nanoparticles, TEM can provide information on their size, shape, and distribution.
Contact Angle Measurement is a technique used to determine the wettability of a surface. A drop of a liquid, typically water, is placed on the surface of a poly(this compound) film, and the angle between the droplet and the surface is measured. Due to the hydrophobic nature of the tert-octyl group, a high water contact angle is expected, indicating poor wettability and a hydrophobic surface. Studies on copolymers of N-isopropylacrylamide and the structurally similar N-tert-butylacrylamide have shown that increasing the content of the hydrophobic monomer leads to an increase in the water contact angle and a decrease in the surface energy of the polymer film. universityofgalway.ie
Interactive Data Table: Expected Surface Properties of Poly(this compound)
| Property | Technique | Expected Value | Interpretation |
| Water Contact Angle | Contact Angle Goniometry | > 90° | Hydrophobic surface |
| Surface Energy | Contact Angle Measurement | Low | Low surface reactivity |
Rheological and Viscometric Characterization
Rheology is the study of the flow and deformation of matter. For solutions of poly(this compound), rheological measurements provide crucial information about their viscosity and viscoelastic properties.
Rheometers are used to measure the relationship between stress, strain, and shear rate. Solutions of poly(this compound) are expected to exhibit non-Newtonian behavior, specifically shear-thinning, where the viscosity decreases with increasing shear rate. This is due to the alignment of the polymer chains in the direction of flow. The viscosity of these solutions is also highly dependent on the polymer's molecular weight and concentration.
Viscometers are used to measure the viscosity of a fluid. The intrinsic viscosity of a polymer solution, which is a measure of the contribution of the polymer to the viscosity of the solution, can be related to its molecular weight through the Mark-Houwink equation. This provides an alternative method for estimating the average molecular weight of poly(this compound).
Environmental Impact and Ecotoxicological Research of N Tert Octylacrylamide
Biodegradation Studies of N-tert-Octylacrylamide and its Polymers
There is a notable absence of published studies specifically investigating the biodegradation of this compound or polymers exclusively derived from this monomer. While research exists on the biodegradation of acrylamide (B121943) and polyacrylamide, these findings are not directly applicable to this compound. The presence of the bulky, hydrophobic N-tert-octyl group is expected to significantly influence the microbial degradation pathways and rates compared to the simpler acrylamide structure.
Factors that would be critical to understand in future biodegradation studies include:
The susceptibility of the amide bond to hydrolysis.
The potential for microbial cleavage of the N-tert-octyl group.
The formation of any persistent intermediate metabolites.
Without empirical data, the biodegradability of this compound and its polymers in various environments (e.g., soil, water, sediment) remains uncharacterized.
Table 1: Biodegradation Studies of this compound
| Study Type | Medium | Organism/Enzyme | Degradation Rate | Metabolites Identified |
|---|
Mechanistic Ecotoxicity Assessment in Aquatic and Terrestrial Systems
Specific ecotoxicological data for this compound in both aquatic and terrestrial ecosystems is not available in the reviewed literature. Safety Data Sheets for the compound consistently report "no data available" for toxicity to fish, daphnia, algae, and microorganisms echemi.com.
A mechanistic assessment would require detailed studies to understand how this chemical interacts with biological systems at a molecular and cellular level. Key areas for future research would include:
Aquatic Systems: Acute and chronic toxicity testing on representative species from different trophic levels (e.g., algae, invertebrates like Daphnia magna, and fish). The hydrophobic nature of the molecule might suggest a potential for bioaccumulation in fatty tissues, which would be a critical endpoint to investigate.
Terrestrial Systems: Evaluation of effects on soil microorganisms, which are crucial for nutrient cycling. Studies on terrestrial invertebrates, such as earthworms, and plant toxicity would also be necessary to understand its impact on soil health and flora.
Without these fundamental studies, a credible assessment of the ecotoxicological risk posed by this compound is not possible.
Table 2: Ecotoxicity of this compound
| Test Organism | Endpoint (e.g., LC50, EC50) | Concentration | Exposure Duration | Reference |
|---|---|---|---|---|
| Fish | No data available | No data available | No data available | No data available |
| Daphnia magna | No data available | No data available | No data available | No data available |
| Algae | No data available | No data available | No data available | No data available |
| Earthworm | No data available | No data available | No data available | No data available |
Environmental Fate and Transport Studies of this compound
There is a lack of specific research on the environmental fate and transport of this compound. The movement and persistence of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment (sorption).
While the parent compound, acrylamide, is highly soluble in water and mobile in soil, the N-tert-octyl group in this compound introduces a significant hydrophobic component nih.govresearchgate.net. This structural difference suggests that this compound would likely exhibit different fate and transport characteristics:
Sorption: The hydrophobic nature of the tert-octyl group would likely increase its affinity for organic matter in soil and sediment, potentially reducing its mobility in aqueous environments compared to acrylamide.
Persistence: The persistence of the compound would be determined by the rates of biotic and abiotic degradation processes (e.g., hydrolysis, photolysis), which are currently unknown.
Bioaccumulation: The potential for bioaccumulation in organisms is also unstudied but may be a concern due to the compound's hydrophobicity.
Modeling and experimental studies are required to determine key environmental parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the octanol-water partition coefficient (Kow) to predict the environmental distribution of this compound.
Table 3: Environmental Fate and Transport Parameters for this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | No data available | No data available | No data available |
| Octanol-Water Partition Coefficient (Log Kow) | No data available | No data available | No data available |
| Water Solubility | No data available | No data available | No data available |
| Vapor Pressure | No data available | No data available | No data available |
| Half-life in Soil | No data available | No data available | No data available |
| Half-life in Water | No data available | No data available | No data available |
Future Research Directions and Emerging Trends for N Tert Octylacrylamide
Integration with Nanotechnology and Advanced Composites
The integration of N-tert-Octylacrylamide into nanotechnology and advanced composites is a rapidly advancing frontier. The polymer derived from this monomer, poly(this compound) (PtOAA), is being explored for its role in creating sophisticated nanomaterials and enhancing the performance of composites.
A significant area of research is the use of PtOAA as a steric stabilizer in polymerization-induced self-assembly (PISA). Specifically, PtOAA has been successfully employed in the synthesis of diblock copolymer nanoparticles through Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization. colab.wsrsc.org In this process, PtOAA serves as a stabilizer for nanoparticles composed of a different polymer, such as poly(N,N-dimethylacrylamide), in non-polar solvents like n-alkanes. colab.wsrsc.org The PtOAA block prevents the nanoparticles from aggregating, allowing for the formation of well-defined, spherical nanoparticles. rsc.org This method is crucial for creating tailored nanoparticles for various applications, including coatings and advanced materials.
Future research will likely focus on expanding the range of nanoparticles that can be stabilized by PtOAA and exploring the stimuli-responsive nature of these systems. For instance, PtOAA exhibits thermoresponsive behavior in certain solvents, which could be harnessed to create "smart" nanoparticles that respond to temperature changes. rsc.org
In the realm of advanced composites, the hydrophobic nature of tOAA is a key advantage. polysciences.com When incorporated into polymer matrices, tOAA can enhance the interfacial adhesion between the polymer and non-polar fillers or reinforcements. This leads to composites with improved mechanical strength and durability. Future work will likely involve the development of tOAA-based copolymers for use in high-performance composites for the automotive, aerospace, and electronics industries. The water-repelling properties of these polymers are particularly valuable for creating protective coatings and encapsulants for sensitive electronic components. labinsights.nl
Table 1: Research Focus in Nanotechnology and Advanced Composites
| Area of Research | Role of this compound/Polymer | Key Research Findings/Future Directions | Potential Applications |
|---|---|---|---|
| Nanoparticle Synthesis (PISA) | Steric stabilizer (PtOAA block) | Successfully used in RAFT dispersion polymerization to create stable, spherical nanoparticles in non-polar media. colab.wsrsc.org Future work includes exploring its thermoresponsive properties for smart nanoparticle development. rsc.org | Inks, coatings, catalysts, drug delivery systems. |
| Advanced Composites | Hydrophobic comonomer | Enhances interfacial adhesion with non-polar fillers and improves water resistance. polysciences.com Research is directed towards high-performance composites. | Automotive parts, aerospace components, electronic encapsulants. labinsights.nl |
| Functional Coatings | Hydrophobic and adhesive monomer | Improves water resistance, flexibility, and adhesion of coatings. polysciences.com | Marine anti-fouling coatings, waterproof textiles, protective films for electronics. labinsights.nlsigmaaldrich.com |
Sustainable Synthesis and Circular Economy Approaches for this compound
As the chemical industry moves towards greater sustainability, developing green synthesis routes for monomers like this compound and integrating its polymer products into a circular economy are critical research priorities.
The conventional industrial synthesis of tOAA involves the reaction of acrylonitrile (B1666552) with di-isobutylene in a strong acidic medium. vinatiorganics.com While effective, this process relies on fossil-fuel-derived feedstocks and harsh reaction conditions. Future research is geared towards developing more sustainable synthetic pathways guided by the principles of green chemistry. This includes exploring biocatalysis, where enzymes could replace harsh acid catalysts, and investigating the use of renewable, bio-based feedstocks to produce the necessary precursors. nih.govacs.org For instance, developing routes from lignocellulose or other forms of biomass could significantly reduce the carbon footprint of tOAA production. sciencedaily.com
Furthermore, the concept of a circular economy, which aims to eliminate waste by keeping materials in use, is highly relevant for polymers derived from tOAA. nih.govacs.org Research into the chemical recycling of PtOAA and its copolymers is an emerging trend. This involves developing processes to depolymerize the polymer back to its constituent monomers, which can then be purified and reused to create new polymers. researchgate.net Such a "closed-loop" system would drastically reduce plastic waste and the demand for virgin fossil-based resources. researchgate.net Designing polymers with recyclability in mind from the outset is a key strategy. This could involve incorporating specific chemical linkages into the polymer backbone that can be selectively cleaved under mild conditions to facilitate depolymerization.
Table 2: Conventional vs. Sustainable Approaches
| Aspect | Conventional Approach | Future Sustainable Approach |
|---|---|---|
| Synthesis | Acrylonitrile and di-isobutylene with a strong acid catalyst (fossil-based). vinatiorganics.com | Biocatalytic routes, use of renewable feedstocks (e.g., from biomass). nih.govsciencedaily.com |
| End-of-Life | Landfill or incineration. | Chemical recycling to recover monomers, designing for biodegradability where appropriate. researchgate.netresearchgate.net |
| Economic Model | Linear (make, use, dispose). | Circular (make, use, reuse/recycle). nih.govacs.org |
Development of Novel this compound-based Functional Polymers
The unique chemical structure of this compound makes it an excellent building block for a new generation of functional polymers with tailored properties.
One of the most promising areas is the development of stimuli-responsive or "smart" polymers. Research has shown that poly(tert-octyl acrylamide) exhibits thermoresponsive behavior, specifically an upper critical solution temperature (UCST)-type phase transition in certain non-polar solvents. rsc.org This means the polymer is insoluble at lower temperatures but becomes soluble as the temperature is raised above a specific point. This property is relatively uncommon and highly valuable for applications such as smart coatings, sensors, and actuators.
Future research will focus on fine-tuning this thermoresponsive behavior by copolymerizing tOAA with other monomers. By incorporating hydrophilic or other functional monomers, it is possible to create polymers that respond to a variety of stimuli, including temperature, pH, and light, in aqueous environments. mdpi.commdpi.com For instance, copolymers of tOAA and acrylic acid have been investigated for their potential in various applications. vinatiorganics.comresearchgate.net
The development of novel hydrogels is another exciting direction. Hydrogels are crosslinked polymer networks that can absorb large amounts of water. nih.gov By incorporating the hydrophobic tOAA monomer into a hydrophilic polymer network, researchers can create amphiphilic hydrogels with unique swelling behaviors and mechanical properties. These materials have significant potential in biomedical applications, such as controlled drug delivery systems, where the hydrophobic domains can encapsulate and release non-polar drugs. labinsights.nlnih.gov The ability to tune the release of therapeutic agents by altering the degree of hydrophobic modification is a key area of investigation.
Table 3: Novel this compound-Based Functional Polymers
| Polymer Type | Key Property | Emerging Trend/Research Focus | Potential Application |
|---|---|---|---|
| Thermoresponsive Polymers | UCST-type behavior in non-polar solvents. rsc.org | Tuning response by copolymerization for aqueous systems. | Smart coatings, sensors, temperature-sensitive valves. |
| Amphiphilic Copolymers | Combines hydrophobic (tOAA) and hydrophilic segments. | Self-assembly into micelles and other nanostructures for encapsulation. | Drug delivery, personal care formulations (e.g., hairspray). vinatiorganics.com |
| Functional Hydrogels | Tunable swelling and mechanical properties. | Creation of stimuli-responsive hydrogels for controlled release. | Biomedical devices, tissue engineering, controlled drug delivery. labinsights.nlnih.gov |
Interdisciplinary Research Opportunities
The future of this compound research lies in its application across multiple scientific disciplines. The unique properties of tOAA-based polymers create a wealth of opportunities for collaboration between chemists, materials scientists, engineers, and biologists.
In biomedical engineering , the hydrophobicity and biocompatibility of tOAA-based polymers are highly advantageous. labinsights.nl There is growing interest in using these materials for drug delivery systems, particularly for hydrophobic drugs that are difficult to formulate. nih.govacs.org Copolymers containing tOAA could be designed to self-assemble into nanocarriers that protect the drug in the bloodstream and release it at a target site. nih.gov Furthermore, their water resistance and mechanical properties make them candidates for medical device coatings and components of artificial joints. labinsights.nl
In materials science and engineering , tOAA is a valuable monomer for creating advanced coatings and adhesives. polysciences.com Its ability to improve water resistance and adhesion can be exploited in developing durable paints for marine environments, protective coatings for infrastructure, and high-strength adhesives for the construction and automotive industries. Research at the intersection of polymer chemistry and materials science will drive the creation of multifunctional materials with enhanced performance characteristics.
From an environmental science perspective, the development of sustainable synthesis routes and circular economy models for tOAA-based polymers is a critical interdisciplinary challenge. nih.govnih.gov This requires collaboration between synthetic chemists, chemical engineers, and environmental scientists to design greener processes, assess the environmental impact of these materials, and develop effective recycling technologies. For instance, copolymers of tOAA with acrylic acid are used as antiscalants in water treatment, showcasing their role in environmental management. vinatiorganics.com
The convergence of these fields will unlock the full potential of this compound, leading to innovations that address significant challenges in medicine, technology, and environmental sustainability.
Q & A
Q. What are the standard methods for synthesizing N-tert-Octylacrylamide, and how can purity be verified?
Answer: this compound is typically synthesized via radical polymerization or copolymerization with monomers like acrylic acid or methyl methacrylate . Key steps include:
- Monomer purification : Use column chromatography or recrystallization to remove inhibitors (e.g., hydroquinone).
- Polymerization : Initiate with azobisisobutyronitrile (AIBN) in anhydrous solvents (e.g., toluene) under nitrogen to prevent oxidation .
- Purity verification :
- NMR spectroscopy : Confirm structure via proton peaks at δ 1.2–1.4 ppm (tert-octyl group) and δ 5.6–6.2 ppm (acrylamide double bond) .
- FTIR : Validate carbonyl (C=O) stretch at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
Q. How does this compound’s hydrophobicity influence its solubility in polar solvents?
Answer: The bulky tert-octyl group imparts hydrophobicity, limiting solubility in polar solvents like water. To enhance solubility:
- Copolymer design : Introduce hydrophilic monomers (e.g., acrylic acid) to balance hydrophobicity .
- Solvent selection : Use aprotic solvents (e.g., DMF, THF) with gradual water addition to induce micelle formation .
Advanced Research Questions
Q. How can researchers optimize the monomer ratio in copolymers to achieve target mechanical properties (e.g., stiffness)?
Answer: A systematic approach includes:
- Design of Experiments (DoE) : Vary this compound content (10–50 mol%) alongside comonomers (e.g., methyl methacrylate) to assess stiffness via dynamic mechanical analysis (DMA) .
- Data interpretation : Use Arrhenius plots to correlate glass transition temperature (Tg) with monomer ratios. Higher Tg (>100°C) indicates increased rigidity due to steric hindrance from the tert-octyl group .
Q. What strategies resolve contradictions in reported reactivity ratios for this compound copolymerization?
Answer: Discrepancies arise from solvent polarity and initiation methods. Mitigation strategies:
Q. How can researchers ensure reproducibility in synthesizing this compound-based hydrogels?
Answer: Reproducibility requires:
Q. What analytical methods best characterize phase separation in this compound copolymers?
Answer:
- Thermoresponsive analysis : Use differential scanning calorimetry (DSC) to identify lower critical solution temperature (LCST) shifts.
- Microscopy : TEM or AFM visualizes micelle formation in aqueous solutions .
- Light scattering : Dynamic light scattering (DLS) quantifies hydrodynamic radius changes during phase transitions .
Q. How should researchers address conflicting data on cytotoxicity in biomedical applications?
Answer: Contradictions often stem from impurity levels or cell-line variability. Solutions:
- Purification rigor : Triple-wash polymers with ethanol/water mixtures to remove unreacted monomers .
- In vitro testing : Compare cytotoxicity across multiple cell lines (e.g., HEK293 vs. HeLa) using MTT assays, reporting IC50 values with error margins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
